molecular formula C13H18N2OS B2535145 N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 1090500-58-5

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2535145
CAS RN: 1090500-58-5
M. Wt: 250.36
InChI Key: CAHSXZOTXIEXEZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX717 has shown promising results in preclinical and clinical studies, and has the potential to be used as a treatment for cognitive impairments associated with various neurological and psychiatric disorders.

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

The study by Takács et al. (2007) delves into the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, which is a pivotal method for synthesizing N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds have potential biological significance, highlighting a versatile approach to accessing a variety of carboxamide derivatives from iodoaromatic precursors under carbon monoxide pressure. This research opens avenues for the synthesis of structurally diverse compounds potentially including "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide" or its analogs (Takács et al., 2007).

Novel 1,2-Functionally-Substituted Tetrahydroisoquinolines

Aghekyan et al. (2009) report on the synthesis of novel derivatives including 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, employing a precursor that aligns with the structural motifs of "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide." This work is indicative of the synthetic versatility of using cyclopentyl and methyl groups in heterocyclic chemistry to create compounds with potential pharmacological properties (Aghekyan et al., 2009).

Antimicrobial Activity of Pyrido[3′,2′:4,5]Thieno[3,2-d]-Pyrimidine Derivatives

Bakhite et al. (2004) explore the synthesis and antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, demonstrating the potential biological applications of compounds related to "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide." The study showcases the methodological advances in synthesizing compounds with enhanced antimicrobial properties, contributing to the search for new antimicrobial agents (Bakhite et al., 2004).

Tandem Cyclization Cascades for Aza-Heterocycles

Padwa et al. (2002) discuss a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a methodology to prepare aza-heterocycles. This research is pertinent to the synthesis strategies that could be applied to "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide," demonstrating the utility of sulfinylamides in constructing complex heterocyclic frameworks, which are key intermediates in pharmaceutical chemistry (Padwa et al., 2002).

Synthesis of Carboxamides

A study by Bald et al. (1975) on the synthesis of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents showcases a relevant synthetic approach that could be applicable to derivatives of "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide." This method highlights the versatility and efficiency of using halopyridinium salts for the rapid formation of carboxamides, a key functional group in the compound of interest (Bald et al., 1975).

properties

IUPAC Name

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-15(10-6-3-4-7-10)13(16)11-8-5-9-14-12(11)17-2/h5,8-10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSXZOTXIEXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide

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